2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide
Description
BenchChem offers high-quality 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-17-9-7-14(8-10-17)18(23)13-27-20-22-16(12-26-20)11-19(24)21-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHMHTXWXMDGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.5 g/mol. The compound features a thiazole ring , an acetamide group , and a methoxyphenyl moiety, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S2 |
| Molecular Weight | 364.5 g/mol |
| Structural Features | Thiazole ring, Acetamide group, Methoxyphenyl group |
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in anti-inflammatory and anticancer contexts. Key findings include:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Molecular docking studies suggest that the structural components influence its binding affinity to COX-2, indicating potential as an anti-inflammatory agent.
- Anticancer Properties : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves induction of apoptosis and disruption of mitochondrial function.
- Antimicrobial Activity : Similar compounds have shown promising antibacterial properties, suggesting that this derivative may also possess antimicrobial effects. Further studies are needed to elucidate its spectrum of activity against specific pathogens.
Structure-Activity Relationships (SAR)
The unique combination of functional groups in 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide is believed to contribute to its biological activity. Comparative analysis with structurally similar compounds reveals insights into SAR:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Chlorobenzyl group instead of phenyl | Different biological activity profiles |
| N-(4-chlorobenzyl)-2-(2-((2-((3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Hydroxy group replaces methoxy | Potentially alters solubility and reactivity |
These comparisons highlight the importance of specific functional groups in modulating the biological activity of thiazole derivatives.
Synthesis Methods
The synthesis of 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide generally involves multi-step reactions, including:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the methoxyphenyl group via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
These synthetic pathways are essential for optimizing yields and purities for further biological testing.
Case Studies
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects on HT-29 colon cancer cells, finding significant inhibition at concentrations as low as 10 µM, with mechanisms involving apoptosis induction.
- Anti-inflammatory Effects : Another research focused on COX inhibition, demonstrating that thiazole derivatives can significantly reduce inflammation in animal models.
Q & A
Q. What are the optimal synthetic routes and characterization methods for 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Thioether linkage : Reaction of 4-methoxyphenyl-2-oxoethyl thiol with a brominated thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : Use of EDC/HOBt or DCC-mediated coupling to attach the N-phenylacetamide moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .
Characterization : - NMR (¹H/¹³C) to confirm substituent connectivity and purity.
- HRMS for molecular weight validation.
- HPLC (>95% purity threshold for biological assays) .
Q. How can researchers design experiments to screen the compound’s antimicrobial and anticancer activities?
- Methodological Answer :
- Antimicrobial assays :
- Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Anticancer screening :
- MTT assay on cancer cell lines (e.g., MCF-7, A549) with dose ranges (1–100 µM). Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to assess mechanistic pathways .
Advanced Research Questions
Q. What methodologies are suitable for elucidating the compound’s mechanism of action against biological targets?
- Methodological Answer :
- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Compare inhibition constants (Kᵢ) with known inhibitors .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (PDB IDs: e.g., 1M17 for EGFR). Validate with mutagenesis studies on key binding residues .
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., p53 signaling) .
Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Dose-response re-evaluation : Repeat assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity (I² statistic) .
- Solubility checks : Use LC-MS to verify compound integrity in assay buffers; adjust DMSO concentrations (<0.1% v/v) to avoid solvent interference .
Q. What strategies can optimize the compound’s structure-activity relationship (SAR) for enhanced potency?
- Methodological Answer :
- Systematic substitutions : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., -OH) groups. Assess impact on cytotoxicity .
- Bioisosteric replacement : Swap the thiazole ring with oxadiazole or triazole to improve metabolic stability .
- Prodrug design : Introduce ester linkages to enhance oral bioavailability, followed by in vitro hydrolysis assays in simulated gastric fluid .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer :
- ADME profiling :
- Caco-2 permeability assay to predict intestinal absorption.
- Microsomal stability (human liver microsomes) to estimate metabolic half-life .
- In vivo PK : Administer IV/oral doses in rodents; use LC-MS/MS to measure plasma concentrations over time. Calculate AUC, Cₘₐₓ, and t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
